molecular formula C16H23NO3 B037447 5-(N-Boc-amino)pentanophenone CAS No. 116437-42-4

5-(N-Boc-amino)pentanophenone

Cat. No.: B037447
CAS No.: 116437-42-4
M. Wt: 277.36 g/mol
InChI Key: DJDVCMJMJKSDTB-UHFFFAOYSA-N
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Description

5-(N-Boc-amino)pentanophenone (BAPP) is an organic compound belonging to the class of heterocyclic compounds. It is a versatile chemical used in a variety of applications, including drug synthesis, organic synthesis, biochemistry, and materials science. BAPP has been studied extensively in recent years due to its unique properties and potential applications in the pharmaceutical and biomedical fields. In

Scientific Research Applications

Synthesis of Enantiopure Amino Alcohols

Research by Guignard et al. (2016) demonstrated a method for converting (R)-phenylglycinol-derived oxazolopiperidone lactams into linear-chain enantiopure amino diols, which were isolated as their N-Boc derivatives. This process involves the simultaneous reductive opening of the oxazolidine and lactam rings, followed by the removal of the phenylethanol moiety, showcasing the compound's utility in synthesizing enantiopure amino alcohols with various substituents (Guignard, Llor, Urbina, Bosch, & Amat, 2016).

Peptide Chemistry and Proteasome Inhibitors

Lukić et al. (2017) synthesized novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, demonstrating their application in inhibiting cathepsins B and K. The study highlights the compound's potential in developing peptidomimetics and biologically active compounds based on the triazole scaffold, contributing to the field of enzyme inhibition research (Lukić, Grošelj, Novinec, & Svete, 2017).

Development of Serotonin Receptor Antagonists

A study on the synthesis of serotonin receptor antagonists explored the creation of conformationally constrained butyrophenones, showcasing the utility of aminoalkyl benzo and heterocycloalkanones derivatives. This research underlines the compound's relevance in neuroscience, particularly in dissecting the role of 5-HT(2) subtype receptors in pathophysiology (Brea et al., 2002).

Facilitation of Organic Syntheses

The compound and its derivatives are pivotal in facilitating organic syntheses, such as the scalable non-aqueous process for preparing water-soluble 3-amino-pentan-1,5-diol. This showcases its importance in developing efficient chemical processes for generating compounds with significant purity and yield, as detailed by Rawalpally et al. (2009) (Rawalpally, Ji, Cleary, & Edwards, 2009).

Safety and Hazards

When handling 5-(N-Boc-amino)pentanophenone, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Properties

IUPAC Name

tert-butyl N-(5-oxo-5-phenylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-12-8-7-11-14(18)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDVCMJMJKSDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558199
Record name tert-Butyl (5-oxo-5-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116437-42-4
Record name 1,1-Dimethylethyl N-(5-oxo-5-phenylpentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116437-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-oxo-5-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116437-42-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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